CBB1007 hydrochloride

Epigenetics Histone Demethylase LSD1 Inhibition

CBB1007 hydrochloride is a cell-permeable, amidino-guanidinium small molecule that functions as a reversible, substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with an IC50 of 5.27 µM against recombinant human LSD1 in mass-spectrometry-based demethylation assays. First reported by Wang et al.

Molecular Formula C27H39Cl5N8O4
Molecular Weight 716.91
Cat. No. B1191641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1007 hydrochloride
Molecular FormulaC27H39Cl5N8O4
Molecular Weight716.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBB1007 Hydrochloride Procurement Guide: A Reversible, Substrate-Competitive LSD1 Inhibitor for Pluripotent Cancer Research


CBB1007 hydrochloride is a cell-permeable, amidino-guanidinium small molecule that functions as a reversible, substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with an IC50 of 5.27 µM against recombinant human LSD1 in mass-spectrometry-based demethylation assays . First reported by Wang et al. (2011), the compound belongs to the CBB chemical series and selectively blocks LSD1-mediated demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) without affecting tri-methylated H3K4 (H3K4me3) or di-methylated H3K9 (H3K9me2) . Unlike irreversible, mechanism-based LSD1 inhibitors derived from tranylcypromine (e.g., S2101, ORY-1001), CBB1007 acts through reversible substrate competition, providing a pharmacologically distinct tool for epigenetic research .

Why Generic LSD1 Inhibitor Substitution Fails: Mechanistic and Selectivity Divergence of CBB1007 Hydrochloride


LSD1 inhibitors span multiple chemotypes with fundamentally different inhibition mechanisms—irreversible covalent inactivators (tranylcypromine derivatives such as S2101, ORY-1001/iadaemstat, GSK2879552) versus reversible substrate-competitive agents (CBB1007). These mechanistic differences yield divergent pharmacological profiles: irreversible inhibitors may produce prolonged target engagement and potential off-target effects on monoamine oxidases (MAO-A/B), while reversible inhibitors like CBB1007 offer temporal control of LSD1 activity compatible with pulse-chase experimental designs . Furthermore, within the CBB series itself, structural modifications at the R-position profoundly alter cellular permeability—CBB1002, despite an in vitro IC50 of 11.16 µM against LSD1, fails to enter cells and is therefore inert in cellular assays, whereas CBB1007 is readily detectable intracellularly . Substituting CBB1007 with an irreversible inhibitor or a non-cell-permeable analog therefore yields non-equivalent experimental outcomes, making compound selection non-trivial .

CBB1007 Hydrochloride: Quantitative Differentiation Evidence Against Closest LSD1 Inhibitor Comparators


LSD1 Enzymatic Potency: CBB1007 vs. CBB1003 vs. CBB1002 Head-to-Head IC50 Comparison

In a direct head-to-head comparison using purified recombinant GST-LSD1 protein and di-methylated H3K4 peptide substrate analyzed by mass spectrometry, CBB1007 achieved an IC50 of 5.27 µM, representing a 2.0-fold improvement over CBB1003 (IC50 = 10.54 µM) and a 2.1-fold improvement over CBB1002 (IC50 = 11.16 µM) . When assayed on methylated histone substrates by Western blotting, CBB1007 exhibited an IC50 range of ~1–5 µM, compared to ~5–10 µM for both CBB1002 and CBB1003, confirming the rank-order potency advantage .

Epigenetics Histone Demethylase LSD1 Inhibition

Paralog Selectivity: CBB1007 Spares LSD2 and JARID1A, Confirming LSD1-Specific Action

Mass-spectrometry-based demethylation assays using di-methylated H3K4 substrate peptide demonstrated that CBB1007 at concentrations up to 50 µM did not inhibit the demethylase activities of LSD2 (the closest LSD1 paralog, sharing 38% amino acid identity in the catalytic domain) or JARID1A (a Jumonji-domain H3K4 demethylase) . In contrast, tranylcypromine-derived irreversible inhibitors such as S2101 exhibit measurable off-target activity against MAO-A (Ki = 110 µM) and MAO-B (Ki = 17 µM), which are FAD-dependent amine oxidases structurally related to LSD1 .

Target Selectivity LSD2 JARID1A KDM1A

Cellular Permeability Determinant: CBB1007 Enters Cells, Unlike Structural Analog CBB1002

Despite comparable in vitro LSD1 IC50 values (CBB1002 = 11.16 µM; CBB1007 = 5.27 µM), only CBB1007 and CBB1003 could be detected intracellularly by mass spectrometry after a 2-hour incubation with F9 mouse embryonic teratocarcinoma cells, while CBB1002 was not detectable . Functionally, CBB1002 failed to increase H3K4 methylation, induce gene expression, or inhibit cell growth in cellular assays, whereas CBB1007 was fully active across all three endpoints. The R-group modification on the CBB chemical scaffold dictates this binary cell-permeability distinction .

Cellular Permeability Intracellular Target Engagement Chemical Probe

Pluripotent-Selective Cytotoxicity: CBB1007 Spares Non-Pluripotent Cancer and Normal Somatic Cells

CBB1007 induced significant growth inhibition of pluripotent F9 mouse teratocarcinoma cells, NCCIT human mediastinal mixed germ cells, and NTERA-2 human embryonic carcinoma cells at low micromolar concentrations, while HeLa, 293, and NIH 3T3 cells—which lack pluripotent markers Oct4 and Sox2—showed no significant growth inhibition even at high concentrations of 100–200 µM . The IC50 for activation of epigenetically suppressed genes (CHRM4, SCN3A) in F9 cells was 3.74 µM for CBB1007, versus 8.45 µM for CBB1003, representing a 2.3-fold greater cellular potency . The growth-inhibitory IC50 for non-pluripotent cells is estimated to be ≥100 µM, yielding a selectivity window of >50-fold for pluripotent versus non-pluripotent cells .

Pluripotent Cancer Teratocarcinoma Selective Cytotoxicity Cancer Stem Cell

Reversible Inhibition Mechanism: Distinguishing CBB1007 from Irreversible Clinical-Stage LSD1 Inhibitors

CBB1007 is a reversible, substrate-competitive LSD1 inhibitor, as established by its structural class (amidino-guanidinium) and the competitive kinetic behavior observed in enzymatic assays . In contrast, the majority of LSD1 inhibitors that have entered clinical trials—including ORY-1001 (iadademstat), GSK2879552, INCB059872, and IMG-7289 (bomedemstat)—are irreversible, mechanism-based inactivators derived from the tranylcypromine scaffold that form covalent adducts with the FAD cofactor . Irreversible inhibitors exhibit prolonged pharmacodynamic effects that can complicate washout experiments and may accumulate off-target modifications over time, whereas reversible inhibitors like CBB1007 allow precise temporal control of LSD1 activity, making them preferred for acute target-validation studies and experiments requiring rapid reversibility .

Reversible Inhibition Substrate-Competitive Irreversible Inhibitor Tool Compound

CBB1007 Hydrochloride: Application Scenarios Anchored in Quantitative Differentiation Evidence


Reversible LSD1 Inhibition for Acute Target-Validation and Pulse-Chase Epigenetic Studies

CBB1007 hydrochloride is the tool compound of choice for experiments requiring reversible, temporally controlled LSD1 inhibition. Unlike irreversible tranylcypromine-derived clinical candidates (ORY-1001, GSK2879552) that form covalent FAD adducts and sustain target suppression beyond compound washout , CBB1007's substrate-competitive, reversible binding allows rapid recovery of LSD1 activity upon compound removal. This property enables pulse-chase experimental designs to study the kinetics of H3K4 methylation turnover, acute gene reactivation dynamics, and the temporal requirements of LSD1 activity in pluripotency maintenance—applications for which irreversible inhibitors are mechanistically incompatible .

Selective Ablation of Pluripotent Cancer Cells with Minimal Somatic Cell Toxicity

CBB1007 uniquely achieves >50-fold selectivity for growth inhibition of pluripotent cancer cells (F9, NCCIT, NTERA-2) over non-pluripotent somatic cells (HeLa, 293, NIH 3T3), with no significant growth inhibition in non-pluripotent lines even at 100–200 µM . This selectivity window enables co-culture or mixed-population experiments where LSD1-dependent pluripotent cells must be selectively eliminated without confounding toxicity to feeder layers, stromal cells, or differentiated progeny. Procurement of CBB1007 is indicated for laboratories studying germ cell tumors, teratocarcinomas, or pluripotent stem cell-derived cancer models where selective cytotoxicity is a required experimental parameter .

LSD1-Specific Pharmacological Studies Requiring Freedom from LSD2 and MAO Off-Target Effects

CBB1007 demonstrates complete selectivity for LSD1 over its closest paralog LSD2 and the JARID1A demethylase at concentrations up to 50 µM . By contrast, the commonly used irreversible LSD1 inhibitor S2101 retains measurable cross-reactivity with MAO-B (Ki = 17 µM) and MAO-A (Ki = 110 µM) . For studies where LSD2 or MAO off-target activity would confound interpretation—such as investigations of LSD1-specific scaffolding functions, LSD1/LSD2 paralog-specific biology, or experiments in neuronal systems where MAO inhibition is a significant confound—CBB1007 provides a cleaner pharmacological probe than tranylcypromine-derived irreversible inhibitors .

Intracellular LSD1 Target Engagement Experiments Where Cellular Penetration Is a Prerequisite

The CBB chemical series exhibits binary cell-permeability differences determined by R-group modifications: CBB1007 and CBB1003 readily enter cells and engage intracellular LSD1, while CBB1002, despite an in vitro IC50 of 11.16 µM against purified LSD1, cannot be detected intracellularly and is completely inert in cellular assays . For any cellular or in vivo experiment where intracellular target engagement is required, CBB1007 must be procured; CBB1002 cannot serve as a substitute regardless of its biochemical potency. This permeability-gated activity also makes CBB1002 a useful negative control for distinguishing cell-surface versus intracellular LSD1 effects when used alongside CBB1007 .

Quote Request

Request a Quote for CBB1007 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.